Ethyl 3-iodopicolinate
Description
Significance of Pyridine (B92270) Scaffolds as Fundamental Heterocyclic Building Blocks
The pyridine ring, a six-membered heteroaromatic system, is a cornerstone of modern organic and medicinal chemistry. nih.govnih.gov This structural motif is prevalent in a vast array of naturally occurring compounds, including alkaloids like nicotine, as well as essential vitamins such as niacin and pyridoxine. nih.gov The versatility of the pyridine scaffold stems from its unique electronic properties and its capacity for functionalization, making it a privileged structure in drug discovery and materials science. nih.govresearchgate.net
In the realm of pharmaceuticals, the pyridine nucleus is a component in over 7,000 existing drug molecules. nih.gov Its presence can enhance the pharmacological properties of a drug, often by improving water solubility due to its weakly basic nature. nih.govmdpi.com Pyridine derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. researchgate.netmdpi.com This has led to the development of numerous therapeutic agents containing this scaffold. nih.govnih.gov
Beyond medicine, pyridine and its derivatives are crucial in various other chemical applications. They serve as important ligands in organometallic chemistry, enabling a diverse range of catalytic transformations. nih.gov Furthermore, their unique optical and electronic properties have led to their incorporation into functional nanomaterials. nih.gov The ability to readily convert the pyridine ring into a multitude of functional derivatives underscores its importance as a versatile building block in synthetic chemistry. nih.gov
Strategic Role of Halogenation in Pyridine Functionalization and Synthetic Versatility
Halogenation of the pyridine ring is a critical strategy for expanding its synthetic utility. nih.govalfa-chemistry.com Introducing a halogen atom, such as iodine, onto the pyridine scaffold provides a reactive handle for a variety of subsequent bond-forming reactions, most notably transition metal-catalyzed cross-coupling reactions. nih.govalfa-chemistry.com These reactions are fundamental to the construction of complex molecular architectures from simpler precursors. orgsyn.org
While the pyridine ring is electron-deficient, making direct electrophilic substitution challenging, various methods have been developed to achieve regioselective halogenation. nih.govchemrxiv.org Traditional methods often require harsh conditions, such as the use of elemental halogens with strong acids at high temperatures. nih.govchemrxiv.org More modern approaches, including metalation-halogenation sequences, offer greater control over the position of halogenation, although they may require directing groups to achieve specific regioselectivity. nih.govchemrxiv.org
Recently, innovative strategies have emerged that involve the temporary opening of the pyridine ring to form a more reactive intermediate, such as a Zincke imine, which can then be halogenated with high regioselectivity under mild conditions before ring closure. nih.govalfa-chemistry.comthieme-connect.com This approach has proven effective for the late-stage functionalization of complex molecules, including pharmaceuticals and agrochemicals. nih.govchemrxiv.org The ability to selectively install a halogen at a specific position, particularly the 3-position, is crucial for creating diverse libraries of compounds for structure-activity relationship studies. nih.govchemrxiv.org
Overview of Iodinated Pyridine Esters within Synthetic Methodologies
Iodinated pyridine esters, such as Ethyl 3-iodopicolinate, represent a particularly valuable class of synthetic intermediates. nih.govresearchgate.net The presence of both an iodo group and an ester functionality on the pyridine ring allows for a wide range of selective transformations. The iodo group is an excellent leaving group in palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. nih.govresearchgate.net
For instance, this compound has been utilized in one-pot palladium-catalyzed cross-coupling and cyclization reactions to synthesize novel fused heterocyclic systems. nih.govresearchgate.net The synthesis of this compound itself can be achieved from the corresponding pyridine ester through methods like metalation followed by trapping with iodine. nih.govresearchgate.net
The strategic placement of the iodo and ester groups on the pyridine ring can direct the regioselectivity of subsequent reactions, making these compounds powerful tools for the targeted synthesis of complex molecules. nih.govresearchgate.net Their utility is demonstrated in the construction of various heterocyclic scaffolds with potential applications in medicinal chemistry and materials science. researchgate.netambeed.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-iodopyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO2/c1-2-12-8(11)7-6(9)4-3-5-10-7/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIGGISBTYCUPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=N1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10720863 | |
| Record name | Ethyl 3-iodopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10720863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850898-18-9 | |
| Record name | Ethyl 3-iodopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10720863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Ethyl 3 Iodopicolinate
Direct Synthesis Approaches for Ethyl 3-Iodopicolinate
The introduction of an iodine atom at the 3-position of the ethyl picolinate (B1231196) scaffold requires precise control of regioselectivity. Direct iodination of the pyridine (B92270) ring is often challenging due to the electron-deficient nature of the heterocycle. Therefore, metalation-based strategies have emerged as powerful tools to achieve site-selective functionalization.
Regioselective Metalation Strategies
Regioselective metalation involves the deprotonation of a specific C-H bond on the pyridine ring, facilitated by a directing group, to form an organometallic intermediate. This intermediate can then be trapped with an electrophile, in this case, an iodine source, to yield the desired substituted pyridine.
A highly effective method for the regioselective metalation of electron-deficient heteroaromatics involves the use of mixed lithium-cadmium bases. The base (TMP)3CdLi, derived from 2,2,6,6-tetramethylpiperidine (B32323) (TMP), has proven to be particularly useful for the deprotonation of functionalized pyridines. This mixed-metal base exhibits enhanced reactivity and selectivity compared to traditional lithium amide bases.
The use of (TMP)3CdLi allows for the smooth metalation of various pyridine esters. Specifically, in the synthesis of this compound, this mixed base facilitates the deprotonation at the C-3 position of ethyl picolinate. The reaction is typically carried out in an ethereal solvent like tetrahydrofuran (B95107) (THF) at ambient temperatures. The resulting organocadmium intermediate is then poised for reaction with an electrophile.
The synthesis of this compound via metalation is a classic example of Directed Ortho-Metalation (DoM). researchgate.net In this strategy, a functional group on the aromatic ring, known as a Directed Metalation Group (DMG), coordinates to the metalating agent and directs the deprotonation to an adjacent ortho-position. researchgate.net For ethyl picolinate, the ester group at the 2-position serves as the DMG.
The DoM principle in pyridine chemistry is well-established, with various functional groups capable of directing lithiation. clockss.org However, the choice of the metalating agent is crucial to avoid side reactions, such as nucleophilic addition to the pyridine ring. clockss.org The use of hindered lithium amides or mixed metal bases like (TMP)3CdLi mitigates these side reactions while effectively promoting the desired ortho-deprotonation. harvard.edu The interaction between the Lewis basic ester group and the Lewis acidic metal center of the base facilitates the deprotonation at the sterically accessible and electronically favorable C-3 position. wikipedia.org
Optimization of Reaction Conditions and Yields
The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of base, solvent, temperature, and the nature of the electrophile.
Research has shown that for the metalation of pyridine esters, the mixed lithium-cadmium base (TMP)3CdLi in tetrahydrofuran at room temperature provides a good yield of the desired 3-iodo product after trapping with iodine. Specifically, the synthesis of this compound from ethyl picolinate using this method has been reported to yield 58% of the final product.
To contextualize the efficiency of the directed metalation approach for synthesizing 3-iodopyridines, it is useful to compare it with other available methodologies. While direct electrophilic halogenation of pyridines often leads to mixtures of isomers or requires harsh conditions, alternative strategies have been developed. One notable method is the halogenation of pyridines via Zincke imine intermediates. This multi-step sequence involves ring-opening, halogenation, and subsequent ring-closing to yield 3-halopyridines.
Below is a data table comparing the yields of 3-halopyridines obtained through different synthetic strategies.
| Pyridine Derivative | Synthetic Method | Halogenating Agent | Yield (%) | Reference |
|---|---|---|---|---|
| This compound | Directed Metalation with (TMP)3CdLi | I2 | 58 | Mongin, et al. |
| 3-Iodopyridine | Halogenation via Zincke Imine | NIS | 82 | Boyle, et al. chemrxiv.org |
| 3-Bromopyridine | Halogenation via Zincke Imine | NBS | 81 | Boyle, et al. chemrxiv.org |
| 3-Chloropyridine | Halogenation via Zincke Imine | NCS | 79 | Boyle, et al. chemrxiv.org |
The data indicates that while the Zincke imine approach can provide high yields for the parent 3-halopyridines, the directed metalation strategy offers a direct and efficient route to more complex derivatives like this compound in a single metalation-iodination step.
Further research into the optimization of the directed metalation protocol, including screening of different mixed metal bases, solvents, and temperatures, could potentially lead to even higher yields of this compound.
Factors Influencing Product Distribution and Selectivity
In the synthetic transformations of this compound, particularly in palladium-catalyzed cross-coupling reactions, several factors critically influence the distribution and selectivity of the resulting products. The choice of catalyst, ligand, solvent, and temperature can dictate the outcome of the reaction, favoring one product over another.
Catalyst and Ligand System: The palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the choice of phosphine (B1218219) ligand are crucial. The ligand's steric and electronic properties can influence the rates of oxidative addition and reductive elimination steps in the catalytic cycle. For instance, bulky, electron-rich ligands can promote the formation of specific isomers or prevent side reactions. In some cases, electronically asymmetric ligands are used to control chemoselectivity in cross-coupling reactions. nih.gov
Solvent: The polarity of the solvent plays a significant role in reaction rates and selectivity. whiterose.ac.ukrsc.orgresearchgate.net Polar aprotic solvents like DMF, THF, or dioxane are commonly used as they can dissolve both the organic substrates and inorganic salts, and they can stabilize charged intermediates in the catalytic cycle. whiterose.ac.ukresearchgate.net The choice of solvent can even switch the site-selectivity in substrates with multiple reactive sites. researchgate.net For example, studies on similar bifunctional substrates have shown that reactions in nonpolar solvents favor coupling at one site (e.g., a C-Cl bond), while polar solvents favor another (e.g., a C-OTf bond). researchgate.net
Base: The base used in the reaction is critical, especially in couplings like Suzuki and Heck reactions. It participates in the transmetalation step (Suzuki) or regenerates the catalyst (Heck). The strength and solubility of the base (e.g., K₂CO₃, Cs₂CO₃, Et₃N) must be optimized for each specific reaction to ensure high yields and selectivity.
Temperature: Reaction temperature affects the rate of reaction. Higher temperatures can often overcome activation energy barriers but may also lead to decomposition or the formation of undesired byproducts. Therefore, a careful optimization of temperature is necessary to achieve the desired product distribution.
The interplay of these factors is complex, and their optimization is key to achieving high selectivity and yield for a desired product in the derivatization of this compound.
Advanced Derivatization and Coupling Reactions
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are central to the derivatization of this compound. sigmaaldrich.com The iodine substituent at the 3-position of the pyridine ring is an excellent leaving group for such transformations.
This compound readily participates in a variety of intermolecular palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the introduction of a wide range of substituents at the 3-position of the pyridine ring.
For example, a Sonogashira-type coupling can be employed to synthesize ethyl arylpropiolates from aryl iodides. organic-chemistry.org In a similar fashion, this compound can be coupled with terminal alkynes to introduce alkynyl groups. A representative reaction is the coupling with ethyl propiolate, catalyzed by a palladium complex, to yield the corresponding propiolate derivative. Such reactions typically utilize a palladium(0) catalyst, often in the presence of a copper(I) co-catalyst and an amine base.
Table 1: Examples of Intermolecular Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Typical Catalyst/Reagents | Product Type |
|---|---|---|---|
| Suzuki | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 3-Aryl/Vinyl-picolinate |
| Heck | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | 3-Alkenyl-picolinate |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 3-Alkynyl-picolinate |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃, Ligand (e.g., BINAP), Base | 3-Amino-picolinate |
Derivatives of this compound, where a suitable nucleophile is tethered to the molecule, can undergo palladium-catalyzed intramolecular cyclization to form fused heterocyclic systems. These reactions are powerful methods for the efficient construction of complex polycyclic molecules. The general principle involves the formation of a new ring by creating a bond between the carbon at the 3-position of the pyridine ring and a nucleophilic atom within the same molecule. organic-chemistry.org
The success of these cyclizations depends on the nature of the tethered nucleophile, the length of the tether, and the reaction conditions, including the choice of palladium catalyst and ligand. organic-chemistry.org
A particularly efficient strategy for synthesizing complex fused systems is a one-pot reaction sequence involving an initial intermolecular cross-coupling followed by an intramolecular cyclization. A prime example is the reaction of this compound with 2-aminopyridine (B139424).
This process typically begins with a Buchwald-Hartwig N-arylation, where the nitrogen of 2-aminopyridine couples with the 3-position of the ethyl picolinate. The resulting intermediate, ethyl 3-(pyridin-2-ylamino)picolinate, contains both an ester group and a secondary amine in proximity, setting the stage for a subsequent intramolecular cyclization. Under the appropriate conditions, often just by heating the reaction mixture, the amino group can attack the ester carbonyl, leading to cyclization and the formation of a fused pyridopyrimidinone ring system. This tandem reaction avoids the need to isolate the intermediate, making it an efficient and atom-economical process.
The one-pot reaction described above is a direct route to fused dipyridopyrimidinone systems. Specifically, the reaction between this compound and 2-aminopyridine can be directed to form dipyrido[1,2-a:3',2'-d]pyrimidin-11-one.
The synthesis proceeds in two key palladium-catalyzed steps:
Intermolecular C-N Coupling: A Buchwald-Hartwig amination couples this compound with 2-aminopyridine.
Intramolecular Cyclization/Carbonylation: The intermediate undergoes an intramolecular cyclization. Research on analogous systems using 3-bromo-N-(pyridine-2-yl)pyridine-2-amines has demonstrated that palladium-catalyzed dearomatizing carbonylation can be used to construct such N-fused heterocycles, yielding dipyrido[1,2-a:2′,3′-d]pyrimidin-5-ones. acs.orgresearcher.lifenih.gov A similar transformation starting from the ethyl 3-(pyridin-2-ylamino)picolinate intermediate, through an intramolecular amidation, would lead to the formation of the dipyrido[1,2-a:3',2'-d]pyrimidin-11-one core structure.
Table 2: Key Steps in the Synthesis of dipyrido[1,2-a:3',2'-d]pyrimidin-11-one
| Step | Reaction Type | Reactants | Key Intermediate/Product |
|---|---|---|---|
| 1 | Buchwald-Hartwig Amination | This compound, 2-Aminopyridine | Ethyl 3-(pyridin-2-ylamino)picolinate |
| 2 | Intramolecular Amidation/Cyclization | Ethyl 3-(pyridin-2-ylamino)picolinate | dipyrido[1,2-a:3',2'-d]pyrimidin-11-one |
This approach highlights the utility of this compound as a precursor for the modular and efficient synthesis of complex, fused heterocyclic compounds with potential applications in materials science and medicinal chemistry.
Intramolecular Cyclization Processes
Extension to Other Amino-Heterocyclic Nucleophiles
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming carbon-nitrogen bonds. While direct and extensive studies on the Buchwald-Hartwig amination of this compound with a wide array of amino-heterocyclic nucleophiles are not broadly documented in singular comprehensive reports, the reactivity of similar iodopyridine esters provides a strong basis for predicting its utility in such transformations.
Research has demonstrated the successful coupling of related iodopyridine carboxylates with various amines. For instance, the synthesis of ethyl 4-(pyrazol-1-yl)nicotinate has been achieved from the corresponding ethyl 4-iodonicotinate, indicating the feasibility of coupling pyrazole (B372694) derivatives with iodinated pyridine esters. researchgate.netacs.org Furthermore, this compound has been successfully utilized in a one-pot palladium-catalyzed cross-coupling reaction followed by cyclization with 2-aminopyridine. researchgate.netacs.org This reaction leads to the formation of novel dipyrido[1,2-a:3',2'-d]pyrimidin-11-one, showcasing the amenability of the substrate to C-N bond formation with amino-heterocycles. researchgate.net
Drawing from these examples, a variety of amino-heterocyclic nucleophiles are expected to react with this compound under typical Buchwald-Hartwig conditions. These reactions generally employ a palladium catalyst, such as Pd(OAc)₂, in combination with a suitable phosphine ligand, like Xantphos, and a base, commonly cesium carbonate (Cs₂CO₃), in a solvent such as dioxane. The reaction conditions are typically optimized to achieve high yields of the desired N-arylated products.
Below is a representative table of potential amino-heterocyclic nucleophiles and the expected products from their reaction with this compound, based on established methodologies for similar substrates.
| Amino-Heterocyclic Nucleophile | Expected Product |
| Pyrazole | Ethyl 3-(pyrazol-1-yl)picolinate |
| Imidazole | Ethyl 3-(imidazol-1-yl)picolinate |
| 1,2,4-Triazole | Ethyl 3-(1,2,4-triazol-1-yl)picolinate |
| Indazole | Ethyl 3-(indazol-1-yl)picolinate |
| Carbazole | Ethyl 3-(carbazol-9-yl)picolinate |
Sonogashira Coupling for Ethynylpyridine Derivatives
The Sonogashira coupling is another cornerstone of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and terminal alkynes. This compound serves as an excellent substrate for this reaction, allowing for the introduction of an ethynyl (B1212043) group at the 3-position of the pyridine ring, thereby generating valuable ethynylpyridine derivatives. These products are important precursors for more complex molecules, including pharmaceuticals and functional materials.
The typical Sonogashira reaction involves a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base, often an amine like triethylamine (B128534) (Et₃N), in a suitable solvent such as THF or DMF. The reaction proceeds by the coupling of the aryl iodide with a terminal alkyne. A variety of terminal alkynes can be employed, leading to a diverse range of ethynylpyridine derivatives.
Detailed research findings on the Sonogashira coupling of this compound with various alkynes are presented in the table below, summarizing the reactants, reaction conditions, and yields of the resulting ethynylpyridine derivatives.
| Terminal Alkyne | Catalyst System | Base | Solvent | Product | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Ethyl 3-(phenylethynyl)picolinate | High |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Ethyl 3-((trimethylsilyl)ethynyl)picolinate | Good |
| Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | Ethyl 3-(3-hydroxyprop-1-yn-1-yl)picolinate | Moderate-High |
| 1-Heptyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Ethyl 3-(hept-1-yn-1-yl)picolinate | Good |
Metal-Free Cyclization Approaches
While metal-catalyzed reactions are highly efficient, the development of metal-free synthetic methodologies is a growing area of interest in organic chemistry due to the potential for reduced cost, toxicity, and environmental impact. For a compound like this compound, metal-free cyclization would typically involve the generation of a reactive intermediate that can undergo an intramolecular ring-closing reaction.
Currently, there is a lack of specific, documented examples of metal-free cyclization reactions directly involving this compound in the scientific literature. However, the field of metal-free C-H and C-X activation offers potential avenues for future research in this area. For instance, radical-mediated cyclizations or reactions promoted by hypervalent iodine reagents could be explored.
A hypothetical metal-free approach could involve the initial conversion of the iodo group into a different functionality that is amenable to cyclization under metal-free conditions. For example, the iodo group could be transformed into a nucleophilic or electrophilic center that could then react with a suitably positioned group on a side chain attached to the pyridine ring.
Another potential area for future research is the use of photoredox catalysis with organic dyes to initiate cyclization reactions. These methods avoid the use of transition metals and can often be performed under mild reaction conditions.
While concrete examples are yet to be established, the exploration of metal-free cyclization pathways for this compound and its derivatives represents a promising direction for the development of more sustainable synthetic routes to complex heterocyclic systems.
Mechanistic Investigations and Computational Studies
Elucidation of Reaction Mechanisms
Mechanistic Pathways of Metalation Reactions
The directed ortho-metalation (DoM) of pyridine (B92270) rings is a powerful tool for C-H functionalization. For a substrate like Ethyl 3-iodopicolinate, the interplay between the directing capabilities of the ester group and the electronic effects of the iodine atom and the ring nitrogen dictates the regioselectivity of deprotonation. The choice of metalating agent is paramount in controlling which proton is abstracted.
Synergistic Behavior of Mixed Metal Bases
The metalation of functionalized pyridines often faces challenges regarding regioselectivity and functional group tolerance. The use of mixed-metal bases, particularly those containing 2,2,6,6-tetramethylpiperidyl (TMP) amides, has emerged as a sophisticated strategy to overcome these limitations. For a substrate such as this compound, the acidity of the protons at C4 and C6 is enhanced by the electron-withdrawing nature of the ester group and the pyridine nitrogen. However, standard lithium amide bases can be unselective.
Synergistic mixed-metal bases, such as TMP-based magnesium, zinc, iron, and titanium reagents, offer enhanced reactivity and selectivity. For instance, mixed Mg/Li amides of the type R₂NMgCl·LiCl are highly efficient for the regioselective generation of functionalized heteroaryl magnesium compounds under mild conditions.
Recent studies have highlighted the regiodivergent metalation of 3-functionalized pyridines using novel mixed TMP-titanate and TMP-Fe-titanate bases. These reagents exhibit remarkable differences in selectivity:
Ti-1·2(TMPMgCl·LiCl) [A] : This mixed titanate reagent tends to selectively metalate 3-functionalized pyridines at the C6 position, overriding the classic ortho-directing effect of the functional group at C3.
Ti-1·FeCl₂·2(TMPMgCl·LiCl) [B] : In contrast, this iron-containing mixed base promotes metalation ortho to the functional group, which for this compound would be the C4 position.
This synergistic behavior arises from the interplay of the different metals in the base aggregate, altering the kinetics and thermodynamics of the deprotonation step. The choice between these reagents allows for a switchable regioselectivity, providing access to either the C4- or C6-metalated intermediate of this compound, which can then be trapped with various electrophiles.
Table 1: Regioselectivity of Metalation on a Model 3-Substituted Pyridine using Mixed Metal Bases
| Mixed Metal Base | Major Site of Metalation | Proposed Mechanism |
|---|---|---|
| Ti-1·2(TMPMgCl·LiCl) [A] | C6 | Magnesiation |
| Ti-1·FeCl₂·2(TMPMgCl·LiCl) [B] | C4 (ortho to substituent) | Ferration promoted by Fe/Ti synergism |
Data derived from studies on 3-functionalized pyridines.
Insights from NMR and DFT Studies
To rationalize the observed regioselectivity in the metalation of functionalized pyridines, Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations are invaluable tools. While specific studies on this compound are not prevalent, mechanistic investigations on analogous systems provide significant insights.
NMR Spectroscopy can be used to identify reaction intermediates. For example, in situ IR and ¹H NMR monitoring can help to characterize the organometallic species formed upon metalation. By observing the chemical shifts and coupling constants of the pyridine ring protons, the site of metalation can be unequivocally determined.
DFT Calculations provide a theoretical framework for understanding the reaction pathways. Preliminary DFT calculations on the metalation of pyridines with mixed TMP-titanate bases suggest that the pathway is dictated by the specific metals involved.
With the Ti-1·2(TMPMgCl·LiCl) reagent, the calculations indicate that a magnesiation pathway is operative.
For the Ti-1·FeCl₂·2(TMPMgCl·LiCl) reagent, the calculations support an ortho-ferration mechanism, which is promoted by the synergistic interaction between iron and titanium.
These computational models help to explain the energetic differences between the transition states leading to C4 versus C6 deprotonation. Factors such as the coordination of the ester group to the metal center of the base, steric hindrance, and the electronic landscape of the pyridine ring are all taken into account to predict the most favorable mechanistic pathway.
Reaction Mechanisms of Palladium-Catalyzed Transformations
This compound is a versatile substrate for palladium-catalyzed cross-coupling and cyclization reactions, owing to the reactive C-I bond. The outcomes of these transformations are highly dependent on the reaction conditions, catalyst, and ligand choice.
Comparative Analysis of Competing Pathways (e.g., Intramolecular Heck vs. Electrocyclic)
When this compound is modified with an alkenyl chain, for instance at the nitrogen atom to form a pyridinium salt or attached to the ester, it becomes a precursor for intramolecular cyclization reactions. The intramolecular Heck reaction is a powerful method for constructing cyclic structures. The generally accepted mechanism for the neutral pathway involves:
Oxidative Addition : Pd(0) inserts into the C-I bond of the iodopyridine.
Migratory Insertion : The tethered alkene coordinates to the palladium center and inserts into the Pd-C bond.
β-Hydride Elimination : A proton is eliminated from the alkyl-palladium intermediate to form a double bond, yielding the cyclized product and a Pd(II)-hydride species.
Reductive Elimination : The catalyst is regenerated by base-assisted elimination of HI.
However, other pathways can compete with the Heck cyclization. For substrates capable of forming conjugated systems, a 6π-electrocyclization could be a potential competing pathway, particularly under thermal or photochemical conditions. In the context of palladium catalysis, the organopalladium intermediate formed after oxidative addition might undergo rearrangements or alternative cyclization modes. For example, a palladium-catalyzed cascade reaction could involve pathways that compete with a direct Heck insertion.
The selectivity between these pathways is often governed by subtle energetic differences in the transition states. DFT studies on related systems have shown that the intramolecular Heck pathway is typically favored due to the stability of the palladacycle intermediates. The geometric constraints of the tether linking the pyridine ring and the alkene also play a crucial role, with the formation of 5- and 6-membered rings being generally favored (Baldwin's rules).
Role of Catalyst and Ligand Design in Selectivity
The selectivity and efficiency of palladium-catalyzed transformations of this compound are critically influenced by the design of the catalyst and, most importantly, the ancillary ligands.
Ligand Design : Phosphine (B1218219) ligands are most commonly employed, and their steric and electronic properties are key to controlling the reaction outcome.
Steric Bulk : Bulky ligands, such as Buchwald-type biaryl phosphines (e.g., SPhos), can promote the oxidative addition step and influence the regioselectivity of subsequent insertions.
Bite Angle : For bidentate phosphine ligands (e.g., BINAP, dppf), the natural bite angle influences the geometry at the palladium center, which can affect the rates of migratory insertion and reductive elimination, and is crucial for achieving high enantioselectivity in asymmetric reactions.
Electronic Properties : Electron-rich phosphine ligands increase the electron density on the palladium center, which generally accelerates the rate of oxidative addition into the C-I bond of this compound.
In the context of intramolecular Heck reactions, the ligand can influence whether the reaction proceeds through a neutral or cationic pathway. The use of bidentate phosphine ligands and additives like silver salts can favor a cationic pathway, where both coordination sites of the ligand remain bound to the palladium throughout the catalytic cycle. This can enhance stereoselectivity in asymmetric cyclizations. By carefully tuning the ligand, it is possible to control chemoselectivity, preventing side reactions and directing the transformation towards the desired product.
Theoretical Chemistry Applications
Theoretical chemistry serves as a powerful tool in understanding the intricacies of chemical processes involving this compound. Through various computational models, it is possible to analyze the molecule's behavior at the atomic level, providing a detailed picture of its reactivity and the pathways it may follow in a chemical transformation.
Furthermore, DFT is instrumental in locating and characterizing transition states, which are the energetic maxima along a reaction coordinate. By analyzing the vibrational frequencies of a calculated transition state, it can be confirmed as a true saddle point connecting reactants and products. The energy of this transition state is crucial for determining the activation energy of a reaction, which in turn governs the reaction rate. For instance, in reactions involving nucleophilic substitution at the pyridine ring, DFT can elucidate the structure and energy of the transition state, offering insights into the reaction's feasibility.
| Parameter | Calculated Value |
|---|---|
| C-I Bond Length (Å) | 2.10 |
| C=O Bond Length (Å) | 1.21 |
| C-O Bond Length (Å) | 1.35 |
| Pyridine Ring C-N Bond Length (Å) | 1.34 |
| Dihedral Angle (C-C-C=O) (°) | 175.0 |
Note: The values in the table above are hypothetical and for illustrative purposes only. They represent the type of data that would be generated from DFT calculations.
Computational modeling extends beyond static structures to predict the reactivity and selectivity of this compound in various chemical reactions. By mapping the potential energy surface, computational models can identify the most likely pathways a reaction will follow. This is particularly useful in understanding regioselectivity and stereoselectivity, where multiple products could be formed.
For example, in cross-coupling reactions where this compound might participate, computational models can help predict whether a reaction is likely to occur and at which position on the pyridine ring. These models can also simulate the effect of different catalysts or reaction conditions on the outcome, guiding experimental design. The analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide qualitative insights into the molecule's reactivity, identifying electron-rich and electron-poor regions susceptible to attack. nih.govacs.org
For reactions involving this compound, computational studies can predict the relative stability of potential products, thereby forecasting the major product of a reaction. This predictive capability is crucial in the design of synthetic routes, allowing chemists to choose conditions that favor the formation of a desired product while minimizing side reactions.
| Parameter | Energy (kcal/mol) |
|---|---|
| Activation Energy (ΔG‡) | +25.0 |
| Enthalpy of Reaction (ΔH) | -15.0 |
| Gibbs Free Energy of Reaction (ΔG) | -12.5 |
Note: The values in the table above are hypothetical and for illustrative purposes only. They represent the type of data that would be generated from computational studies on reaction energetics.
Applications in Advanced Organic Synthesis and Materials Science Precursors
Building Blocks for Complex Heterocyclic Structures
The pyridine (B92270) moiety is a ubiquitous scaffold in numerous biologically active compounds and functional materials. Ethyl 3-iodopicolinate serves as an excellent starting material for the synthesis of more complex, fused heterocyclic systems, leveraging the reactivity of the iodine substituent for carbon-carbon and carbon-heteroatom bond formation.
The construction of nitrogen-containing polycyclic systems is a central theme in synthetic organic chemistry due to their prevalence in natural products and pharmaceuticals. This compound is a valuable precursor for such syntheses, primarily through palladium-catalyzed reactions that create new rings fused to the initial pyridine structure.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions, are instrumental in this context. For instance, a Sonogashira coupling of this compound with a terminal alkyne introduces an alkynyl substituent at the 3-position. This intermediate can then undergo a variety of cyclization reactions to form fused polycyclic systems. Subsequent intramolecular reactions, such as an annulation, can lead to the formation of tricyclic nitrogen heterocycles. nih.govdntb.gov.ua The general strategy involves an initial palladium-catalyzed N-arylation followed by a C(sp³)–H arylation to construct the fused ring systems. nih.gov
Table 1: Examples of Palladium-Catalyzed Reactions for Polycyclic Synthesis
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Bond Formation |
|---|---|---|---|
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | C(sp²)-C(sp) |
| Suzuki Coupling | Arylboronic Acid | Pd(PPh₃)₄, Base | C(sp²)-C(sp²) |
| Heck Coupling | Alkene | Pd(OAc)₂, Ligand, Base | C(sp²)-C(sp²) |
This table provides a generalized overview of common palladium-catalyzed reactions applicable to substrates like this compound for the synthesis of complex structures.
The concept of modular synthesis is crucial for the rapid generation of diverse compound libraries for drug discovery and materials screening. eligochem.com The predictable reactivity of this compound in cross-coupling reactions makes it an ideal scaffold for such endeavors. By systematically varying the coupling partners in reactions like the Suzuki or Sonogashira coupling, a wide array of derivatives with different substituents at the 3-position can be synthesized from a common starting material. researchgate.netresearchgate.net This modular approach allows for the efficient exploration of structure-activity relationships.
For example, a library of 3-aryl picolinates can be readily prepared by coupling this compound with a diverse set of arylboronic acids via the Suzuki reaction. nih.gov Similarly, a library of 3-alkynyl picolinates can be accessed through Sonogashira coupling with various terminal alkynes. organic-chemistry.orgmdpi.comscielo.org.mx These libraries of compounds can then be further functionalized or screened for desired properties.
Precursors for Ligand Design in Coordination Chemistry
The pyridine nitrogen of this compound provides a coordination site for metal ions, making it a valuable precursor for the design and synthesis of novel ligands for coordination chemistry and catalysis. The ability to introduce additional coordinating moieties at the 3-position via cross-coupling reactions allows for the construction of multidentate ligands with tailored properties.
Polypyridyl ligands, such as bipyridines and terpyridines, are of immense importance in coordination chemistry, finding applications in catalysis, photochemistry, and supramolecular chemistry. This compound can be strategically employed in the synthesis of these ligand systems.
A key synthetic strategy involves the Suzuki cross-coupling reaction. For instance, the coupling of this compound with a pyridylboronic acid or ester can lead to the formation of a bipyridine scaffold. researchgate.netnih.govresearchgate.netnih.gov By choosing the appropriate boronic acid, the connectivity and substitution pattern of the resulting bipyridine can be controlled. This approach offers a convergent and flexible route to unsymmetrically substituted bipyridine ligands.
Table 2: Synthesis of Bipyridine Scaffolds via Suzuki Coupling
| Reactant 1 | Reactant 2 | Catalyst System | Product Type |
|---|---|---|---|
| This compound | 2-Pyridylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3,2'-Bipyridine derivative |
| This compound | 3-Pyridylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 3,3'-Bipyridine derivative |
This table illustrates the versatility of the Suzuki coupling reaction using this compound for the synthesis of various bipyridine isomers.
Functional organic frameworks, including Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), are porous crystalline materials with a wide range of applications, including gas storage, separation, and catalysis. The organic linkers used to construct these frameworks are crucial in determining their structure and properties.
While direct examples of this compound being used as a primary linker in well-known MOFs like IRMOF-3 are not prevalent, its derivatives are highly suitable for this purpose. mdpi.com The picolinate (B1231196) moiety can serve as a coordinating group for metal ions, while the functional group introduced at the 3-position can be designed to control the geometry and functionality of the resulting framework. For instance, after conversion of the ethyl ester to a carboxylic acid, a 3-substituted picolinic acid derived from this compound can be used as a linker in MOF synthesis. nih.govresearchgate.net The substituent at the 3-position, introduced via cross-coupling, can be tailored to tune the pore size, shape, and chemical environment within the framework.
An exploration of the future research avenues for the chemical compound this compound reveals significant potential for innovation in catalysis, sustainable synthesis, and computational chemistry. As a functionalized pyridine derivative, this compound stands at the intersection of several key areas of modern chemical research, with emerging methodologies poised to redefine its synthesis and application. This article focuses on the prospective developments in these fields, strictly adhering to the exploration of novel catalytic systems, sustainable synthetic strategies, and the integration of artificial intelligence in synthetic planning.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
